

Structural Analysis of Tofacitinib M4: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tofacitinib metabolite-1*

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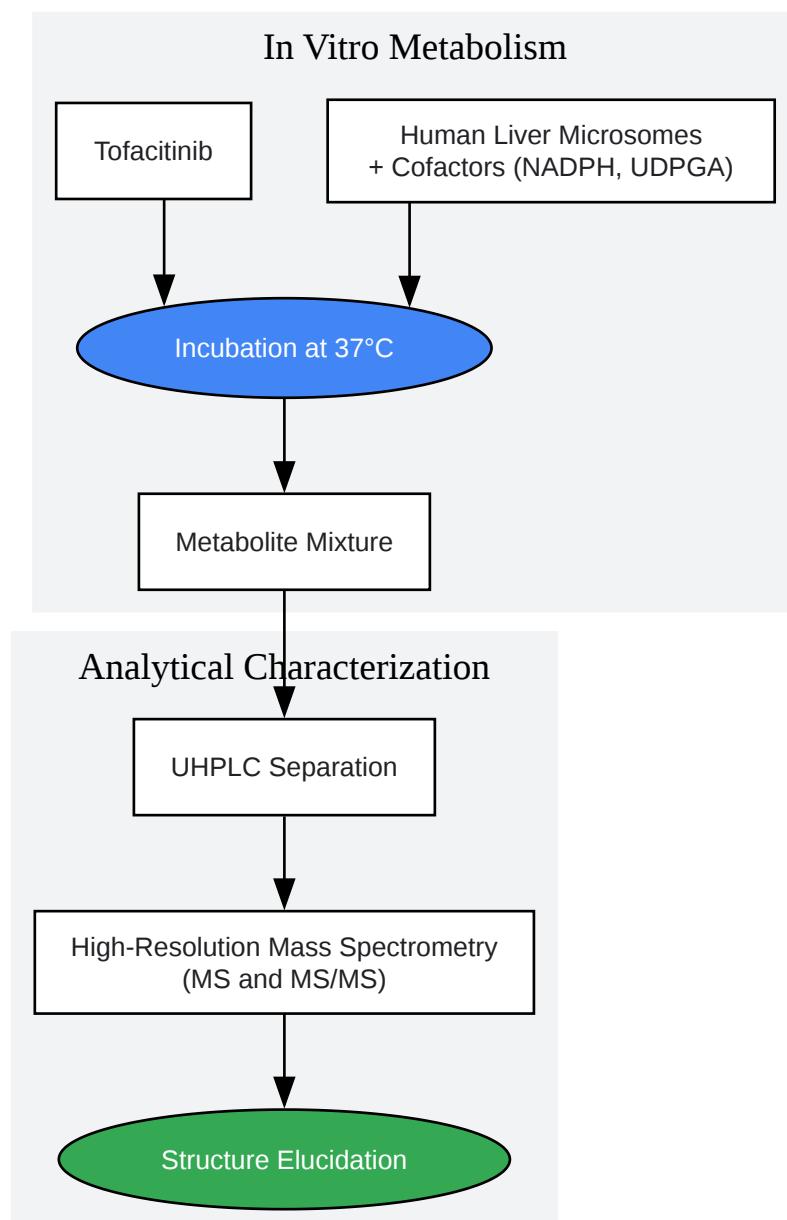
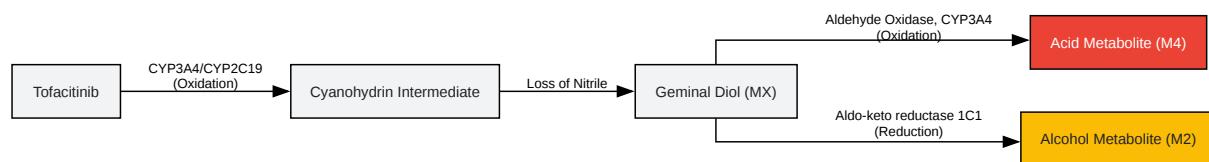
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites.^{[1][2]} This guide provides a detailed structural analysis of a key metabolite, Tofacitinib M4, an acid metabolite formed through oxidative decyanation. Understanding the structure and formation of such metabolites is crucial for comprehending the drug's overall pharmacokinetic profile and safety.

Metabolic Pathway of Tofacitinib to M4

The formation of Tofacitinib M4 is a multi-step enzymatic process. The metabolism is primarily mediated by CYP3A4 with a minor contribution from CYP2C19.^{[1][3]} The proposed pathway involves an initial oxidation of the carbon atom alpha to the nitrile group, which generates an unstable cyanohydrin intermediate. This intermediate then loses the nitrile group to form a geminal diol metabolite, designated as MX.^{[4][5]} Subsequently, this intermediate is oxidized to the carboxylic acid, M4, by enzymes such as aldehyde oxidase and potentially CYP3A4.^{[4][5]}



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